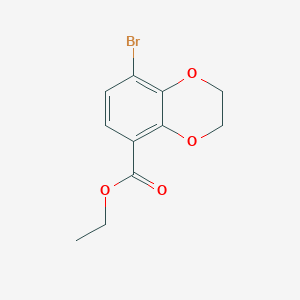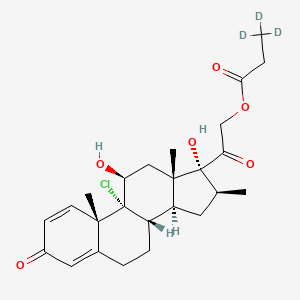
Beclomethasone 21-monopropionate-3,3,3-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beclomethasone 21-monopropionate-3,3,3-D3 is a deuterated form of beclomethasone 21-monopropionate. It is a synthetic corticosteroid with anti-inflammatory properties. This compound is primarily used in research to study the pharmacokinetics and metabolism of corticosteroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beclomethasone 21-monopropionate-3,3,3-D3 involves the deuteration of beclomethasone 21-monopropionate. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired deuteration level.
Chemical Reactions Analysis
Types of Reactions
Beclomethasone 21-monopropionate-3,3,3-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its active or inactive forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites of beclomethasone, which are studied for their pharmacological properties.
Scientific Research Applications
Beclomethasone 21-monopropionate-3,3,3-D3 is widely used in scientific research, including:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and bioavailability of corticosteroids.
Medicine: Researching the pharmacokinetics and therapeutic effects of corticosteroids.
Industry: Developing new formulations and delivery methods for corticosteroid-based medications.
Mechanism of Action
Beclomethasone 21-monopropionate-3,3,3-D3 exerts its effects by binding to glucocorticoid receptors in the body. This binding initiates a cascade of molecular events that lead to the suppression of inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
- Beclomethasone dipropionate
- Beclomethasone 17-monopropionate
- Dexamethasone
- Prednisolone
Uniqueness
Beclomethasone 21-monopropionate-3,3,3-D3 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetics compared to its non-deuterated counterparts. This makes it a valuable tool in research for studying the metabolism and bioavailability of corticosteroids.
Properties
Molecular Formula |
C25H33ClO6 |
|---|---|
Molecular Weight |
468.0 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3 |
InChI Key |
OPNPEZLXXKGRTA-XZUBJLNRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


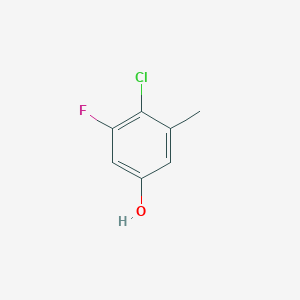
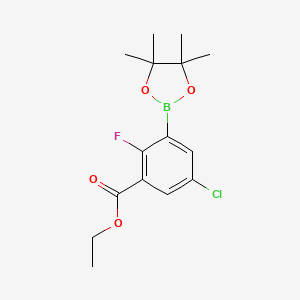
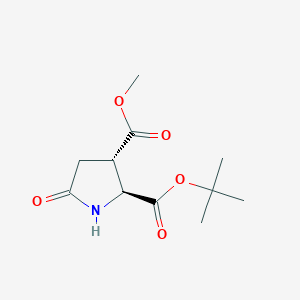
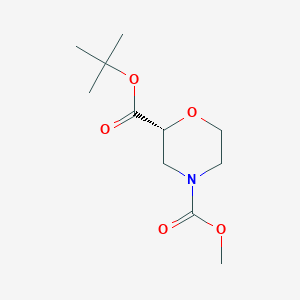
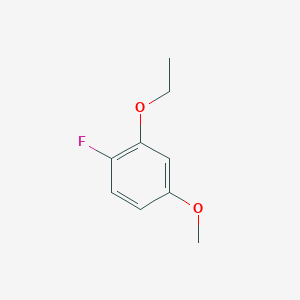
![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)
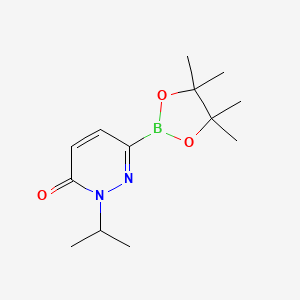
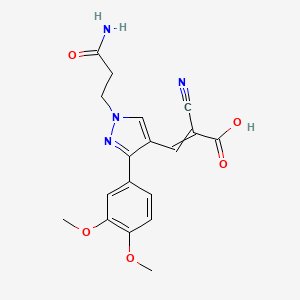
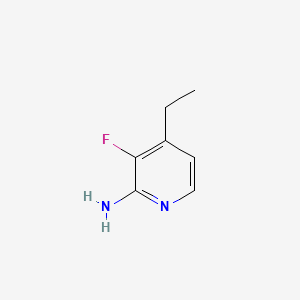
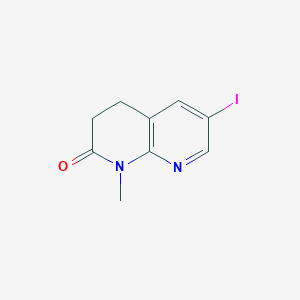
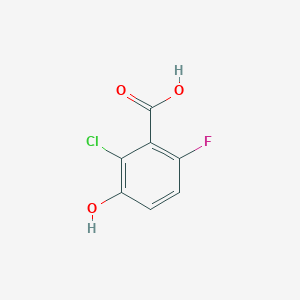
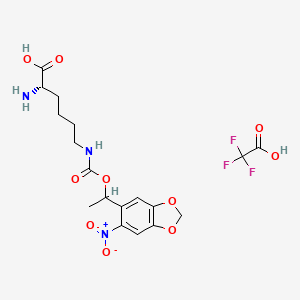
![Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14027744.png)
